4-(6-Methyl-2-(4-(methylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine
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Overview
Description
4-(6-Methyl-2-(4-(methylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a pyrimidine ring, which is further substituted with a piperazine ring containing a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-2-(4-(methylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction.
Aza-Michael Addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-2-(4-(methylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while nucleophilic substitution could introduce various functional groups into the molecule.
Scientific Research Applications
4-(6-Methyl-2-(4-(methylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used as a building block in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-2-(4-(methylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine: This compound shares a similar core structure but differs in the substitution pattern on the pyrimidine ring.
Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate: Another related compound with a different heterocyclic system.
Uniqueness
4-(6-Methyl-2-(4-(methylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[6-methyl-2-(4-methylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-12-11-13(17-7-9-22-10-8-17)16-14(15-12)18-3-5-19(6-4-18)23(2,20)21/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRMWRJKBVBKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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